2-Hydroxy-4-(trifluoromethyl)pyrimidine

Description

Context of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This structural motif is of fundamental importance in nature, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA). google.comwjarr.com Beyond their biological role, pyrimidine derivatives are a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents. google.comfrontiersin.org

The pyrimidine scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. frontiersin.orgfrontiersin.org For instance, pyrimidine-based compounds have been developed as antibacterial drugs like Trimethoprim and antitubercular agents like Capreomycin. wjarr.com Fused pyrimidine systems are also prevalent in drug discovery, with examples like pyrazolo[3,4-d]pyrimidines being investigated as potent antagonists in various biological systems. asianpharmtech.com The versatility of the pyrimidine ring allows for extensive chemical modification, enabling researchers to fine-tune the biological and physicochemical properties of molecules for specific therapeutic targets. frontiersin.org

Significance of Trifluoromethylation in Chemical Research

The introduction of a trifluoromethyl (–CF3) group into organic molecules is a widely employed strategy in modern drug design and materials science. nih.gov This is due to the unique and powerful effects the –CF3 group has on a molecule's properties. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing moiety, which can significantly alter the electronic environment of the parent molecule. ossila.com

Research Gaps and Future Directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine

Despite the established importance of both pyrimidine and trifluoromethyl groups, dedicated research focusing specifically on this compound and its direct derivatives remains limited. The existing literature primarily documents its role as a starting material or intermediate in the synthesis of more complex structures. acs.org There is a discernible gap in the comprehensive evaluation of the biological activities of compounds derived directly from this specific pyrimidine.

Future research could productively explore several avenues. A systematic synthesis and screening of a library of compounds derived from this compound could uncover novel biological activities. For example, studies have reported that related 2-(N′-benzylidinehydrazino)-4-trifluoromethyl pyrimidines show inhibitory activity against the growth of T. cruzi, the parasite responsible for Chagas disease. nih.gov Investigating analogous derivatives of this compound could be a promising path.

Furthermore, a thorough investigation into the reaction chemistry of this compound is warranted. While its use in O-alkylation has been demonstrated, exploring other functionalization pathways could yield novel and useful chemical entities. acs.org Detailed physicochemical and structural studies, including single-crystal X-ray analysis of its derivatives, would provide deeper insights into its properties and potential applications in materials science, drawing parallels with other functional pyridone systems. ossila.comacs.org The development of more efficient and scalable synthesis methods for this compound itself would also facilitate its broader use in academic and industrial research.

A 2022 study reported the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-one to produce various derivatives. The table below summarizes the yields of some of the synthesized compounds. acs.org

| Product Compound | Starting Material for Alkylation | Yield (%) |

| 4k (Tri-heterocyclic compound with 2-thienyl moiety) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 90 |

| 4l (Tri-heterocyclic compound with 2-furyl moiety) | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | 86 |

| Derivative from 6-methyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(methyl)pyrimidine | 70 |

| 4p | 4-(Iodomethyl)-2-(methylthio)-6-(trichloromethyl)pyrimidine | 98 |

| 4q | 4-(Iodomethyl)-2-(methylthio)-6-(tribromomethyl)pyrimidine | 91 |

| 4r | 4-(Iodomethyl)-2-(methylthio)-6-(triiodomethyl)pyrimidine | 95 |

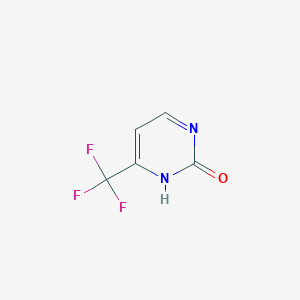

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEBFEVZTGLOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361286 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104048-92-2 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Hydroxy 4 Trifluoromethyl Pyrimidine

Direct Synthesis Approaches

The direct construction of the 2-Hydroxy-4-(trifluoromethyl)pyrimidine ring system is primarily achieved through reactions that form the heterocyclic core from acyclic precursors. These methods involve the strategic combination of carbon and nitrogen sources to build the final pyrimidine (B1678525) structure.

A prevalent and effective method for synthesizing the pyrimidine ring is through the condensation of a three-carbon (C-C-C) fragment containing a trifluoromethyl group with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach involves reacting a trifluoromethylated 1,3-bifunctional compound with reagents like urea, thiourea, or guanidine. bu.edu.eg

A specific example is the reaction of (E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a trifluoromethylated reagent, with urea. lookchem.com This reaction, conducted in methanol, proceeds through a condensation mechanism to yield this compound. lookchem.com The use of such trifluoromethyl-containing building blocks is a key strategy in the synthesis of various active agrochemical and pharmaceutical ingredients. nih.gov

Table 1: Example of Condensation Reaction for this compound Synthesis

| Trifluoromethylated Reagent | N-C-N Reagent | Conditions | Product |

|---|

The formation of the pyrimidine ring is a critical cyclization step that typically follows the initial condensation. This process can be described as a [3+3] type cyclocondensation, where a three-atom component combines with another three-atom component to form the six-membered ring. In the context of this compound synthesis, the trifluoromethylated β-dicarbonyl equivalent acts as the C-C-C building block, which cyclizes with urea (the N-C-N fragment). nih.govnih.gov

Copper(II) triflate is another efficient catalyst used for synthesizing pyrimidine derivatives from propargyl alcohols and amidines, proceeding through a [3+3] addition and ring closure. mdpi.com Furthermore, trifluoroacetic acid (TFA) has been employed as a catalyst for the formation of pyrimidine rings via [3+3] cycloaddition followed by an aldol condensation. mdpi.com These catalytic approaches often allow for milder reaction conditions and shorter reaction times compared to non-catalytic methods. mdpi.com

The transition from laboratory-scale synthesis to large-scale industrial production introduces several critical considerations. For heterocyclic compounds like this compound, factors such as raw material cost, process safety, and environmental impact become paramount. google.com A synthetic route designed for large-scale production prioritizes the use of readily available, less expensive starting materials and mild reaction conditions to minimize operational hazards. google.comacs.org

Solvent-free processes are generally preferred on a large scale to avoid the environmental and safety issues associated with solvent handling and recovery. google.com The development of a new synthetic route that avoids harsh reagents or difficult-to-handle intermediates is often a key objective for making the synthesis of a compound like 2-chloro-4-(trifluoromethyl)pyridine, a related precursor, more amenable to large-scale production. google.com The physical form of the final product is also a concern, as an easily handled solid is preferable to materials that are difficult to isolate or purify. google.com

Derivatization Strategies

Once the this compound core is synthesized, it can be further modified. A key challenge in the derivatization of this molecule is controlling the site of reaction, particularly due to the presence of both nitrogen and oxygen atoms that can act as nucleophiles.

This compound exists in tautomeric equilibrium with its keto form, 4-(Trifluoromethyl)pyrimidin-2(1H)-one. The direct alkylation of this compound with simple alkyl halides often results in a mixture of N-alkylated and O-alkylated products. nih.govacs.org Achieving chemoselectivity, where the reaction occurs exclusively at the oxygen atom, is a significant synthetic challenge.

A highly selective and efficient protocol for the O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones has been developed. nih.govnih.govacs.org This convergent strategy utilizes 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as specialized alkylating agents. nih.govnih.gov This method provides the desired O-alkylated products exclusively, with no formation of the N-alkylated isomer. The reactions are fast, typically completed in 30 minutes, and produce high yields ranging from 70% to 98%. nih.govacs.org The success of this method is not significantly affected by the choice of halide (iodo- being superior to bromo- or chloro-), solvent, or reaction time, consistently favoring O-alkylation. nih.gov

Table 2: Optimization of Reaction Conditions for Chemoselective O-Alkylation

| Pyrimidin-2(1H)-one Substrate | Alkylating Agent | Base | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 30 min | 87 nih.gov |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 h | 80 nih.gov |

| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 h | 53 nih.gov |

| 6-(p-tolyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 30 min | 88 nih.gov |

| 6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 30 min | 98 nih.gov |

| 6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 30 min | 93 nih.gov |

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is characterized by the immense strength of its carbon-fluorine bonds, rendering it highly stable and generally unreactive towards traditional nucleophilic substitution reactions (SN1, SN2, SNAr). wikipedia.orgorganic-chemistry.org The direct displacement of a fluoride ion from a CF3 group by a nucleophile is energetically unfavorable. However, modern synthetic chemistry has developed advanced strategies for C-F bond activation, enabling the functionalization of this robust moiety through pathways that deviate from classical nucleophilic substitution mechanisms.

These contemporary methods typically rely on generating highly reactive intermediates:

Photoredox Catalysis: Visible-light photoredox catalysis can be employed for the selective cleavage of a single C-F bond in trifluoromethyl groups, particularly in trifluoromethyl ketones. nih.govresearchgate.net This process involves the single-electron reduction of the substrate to generate a radical anion, which then expels a fluoride ion to form a difluoromethyl radical. This radical can then be trapped by other molecules, such as alkenes, to form new carbon-carbon bonds. nih.gov This defluorinative alkylation allows the CF3 group to be used as a precursor to a gem-difluoromethylene (–CF2–) unit. nih.gov

Electrochemical Methods: Electrochemical approaches, sometimes mediated by silyl cations, can facilitate the trihydrodefluorination of trifluoromethyl arenes, converting the -CF3 group into a methyl (-CH3) group. rsc.org This method relies on the in-situ generation of Lewis acidic species that mediate fluoride abstraction.

Transition Metal-Catalyzed Activation: Nickel complexes have been shown to regioselectively activate C-F bonds in fluorinated pyrimidines. For instance, reacting 2,4,6-trifluoropyrimidine with a Ni(0) complex in the presence of a phosphine ligand leads to the oxidative addition of nickel into a C-F bond, enabling further synthetic transformations. nih.gov

These reactions are not direct substitutions but rather multi-step processes involving radical or organometallic intermediates, effectively achieving the functionalization of the otherwise inert trifluoromethyl group.

Hydroxylation Pathways and Hydroxyl Group Derivatization

The hydroxyl group at the C2 position of the pyrimidine ring, which exists in a tautomeric equilibrium with its pyrimidin-2(1H)-one form, is a key site for synthetic modification.

Hydroxylation Pathways: The introduction of the hydroxyl group is integral to the primary synthesis of the molecule itself. A prevalent and efficient method is the cyclocondensation reaction between a trifluoromethyl-containing three-carbon building block and a simple N-C-N fragment. A common precursor is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which is condensed with urea in the presence of an acid or base to form the 2-hydroxypyrimidine ring system. nih.gov This approach is a variation of the well-established Biginelli reaction or related pyrimidine syntheses. wikipedia.org

Hydroxyl Group Derivatization: The hydroxyl group (or its tautomeric NH group) can be readily derivatized, with O-alkylation being a primary transformation. Due to the tautomerism, alkylation can potentially occur at the oxygen atom (O-alkylation) or the ring nitrogen atom (N-alkylation). However, conditions can be optimized for chemoselective O-alkylation. Studies on 4-(trifluoromethyl)pyrimidin-2(1H)-ones have demonstrated that direct and selective O-alkylation can be achieved in high yields using various alkylating agents. nih.gov

Below is a table summarizing representative O-alkylation reactions of related 4-(trifluoromethyl)pyrimidin-2(1H)-one systems.

| Reactant (Pyrimidine Core) | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃, MeCN, reflux | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-4-(trifluoromethyl)pyrimidine | 87% | nih.gov |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃, MeCN, reflux | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-phenyl-4-(trifluoromethyl)pyrimidine | 98% | nih.gov |

| 6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃, MeCN, reflux | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidine | 92% | nih.gov |

| 6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃, MeCN, reflux | 2-((2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-yl)methoxy)-6-(4-bromophenyl)-4-(trifluoromethyl)pyrimidine | 93% | nih.gov |

Another important derivatization is the conversion of the hydroxyl group to a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST). researchgate.netgoogle.com This transformation can be valuable for further modifying the reactivity of the C2 position.

Oxidation and Reduction Reactions of the Pyrimidine Ring

The aromatic pyrimidine ring can undergo both oxidation and reduction, although its electron-deficient nature makes it more susceptible to reduction.

Reduction: The pyrimidine ring can be selectively hydrogenated. Catalytic hydrogenation is a common method for this transformation.

Partial Hydrogenation: Using catalysts like Adams' catalyst (PtO₂), 2-hydroxypyrimidine can be partially reduced to afford 3,6-dihydro-2-hydroxypyrimidine. core.ac.uk

Full Hydrogenation: Subsequent reduction or more forceful conditions can lead to the fully saturated 3,4,5,6-tetrahydro-2-hydroxypyrimidine. core.ac.uk Rhodium on carbon has also been used as a catalyst for the reduction of hydroxypyrimidines. core.ac.uk

Asymmetric Hydrogenation: A significant advancement is the palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines, which produces optically active cyclic ureas (tetrahydropyrimidin-2-ones) with high enantioselectivity. dicp.ac.cn This method provides access to valuable chiral building blocks.

The following table details results from the asymmetric hydrogenation of various 4-substituted-2-hydroxypyrimidines.

| Substrate | Catalyst System | Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 4-Phenyl-2-hydroxypyrimidine | Pd(OCOCF₃)₂ / (R,S)-PPF-P(tBu)₂ | (S)-CPA, H₂ (1200 psi), TFE, 100°C | (R)-4-Phenyltetrahydropyrimidin-2(1H)-one | 96% | 96% | dicp.ac.cn |

| 4-(4-Fluorophenyl)-2-hydroxypyrimidine | Pd(OCOCF₃)₂ / (R,S)-PPF-P(tBu)₂ | (S)-CPA, H₂ (1200 psi), TFE, 100°C | (R)-4-(4-Fluorophenyl)tetrahydropyrimidin-2(1H)-one | 95% | 95% | dicp.ac.cn |

| 4-(4-Chlorophenyl)-2-hydroxypyrimidine | Pd(OCOCF₃)₂ / (R,S)-PPF-P(tBu)₂ | (S)-CPA, H₂ (1200 psi), TFE, 100°C | (R)-4-(4-Chlorophenyl)tetrahydropyrimidin-2(1H)-one | 88% | 94% | dicp.ac.cn |

| 4-(Naphthalen-2-yl)-2-hydroxypyrimidine | Pd(OCOCF₃)₂ / (R,S)-PPF-P(tBu)₂ | (S)-CPA, H₂ (1200 psi), TFE, 100°C | (R)-4-(Naphthalen-2-yl)tetrahydropyrimidin-2(1H)-one | 93% | 91% | dicp.ac.cn |

Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient character. wikipedia.org Oxidation reactions, when they occur, often target substituents on the ring. For example, alkyl groups attached to the ring can be oxidized to carboxylic acids using strong oxidizing agents like KMnO₄. researchgate.net Direct oxidation of the pyrimidine ring itself often requires enzymatic catalysis, as seen in metabolic pathways where enzymes like dihydropyrimidine dehydrogenase catalyze the reduction of uracil and thymine, while dihydroorotate dehydrogenase oxidizes a pyrimidine precursor. umich.edu Chemical oxidation of the ring can lead to ring-opened products or the formation of diols and epoxides with specialized reagents like dimethyldioxirane. researchgate.net

Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

Carbon-carbon bond forming reactions are essential for elaborating the pyrimidine scaffold. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose. wikipedia.orglibretexts.org To utilize this compound in such a reaction, the hydroxyl group at the C2 position must first be converted into a more suitable leaving group, such as a halide (e.g., -Cl, -Br) or a triflate (-OTf).

The general process would be:

Activation: Convert the C2-OH group to a C2-Cl group using a chlorinating agent like phosphoryl chloride (POCl₃).

Coupling: The resulting 2-chloro-4-(trifluoromethyl)pyrimidine can then be coupled with an organoboron reagent (e.g., an arylboronic acid) in a Suzuki-Miyaura reaction.

The catalytic cycle for the Suzuki coupling involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the pyrimidine.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

This strategy has been successfully applied to various chloropyrimidine systems to synthesize a wide array of 2-aryl and 2-alkyl pyrimidines, demonstrating its viability for functionalizing the this compound core. nih.govmdpi.com

Exploration of Novel Synthetic Routes and Precursors

While the classical synthesis of this compound relies on the condensation of precursors like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and urea, research continues to explore more efficient, versatile, and scalable routes.

Flow Chemistry: The use of flow reactors represents a modern approach to synthesis that can offer improved safety, control, and scalability. Synthetic routes for related trifluoromethyl-substituted heterocycles have been developed using flow chemistry, suggesting a potential avenue for the large-scale production of the title compound. nih.gov

Chalcone-Based Syntheses: A versatile and widely used method for preparing substituted 2-hydroxypyrimidines involves the cyclization of α,β-unsaturated ketones (chalcones) with urea. researchgate.netijprs.com A trifluoromethylated chalcone could serve as a precursor, and the wide availability of substituted acetophenones and aldehydes allows for the generation of a diverse library of pyrimidine derivatives through this route.

Scaffold Hopping and Library Synthesis: Modern drug discovery often employs scaffold-hopping strategies to design new molecules. nih.gov Synthetic routes to this compound can be adapted for parallel synthesis, allowing for the rapid creation of a library of derivatives where substituents at other positions on the ring are varied to explore structure-activity relationships.

These novel approaches focus on improving reaction efficiency, expanding substrate scope, and enabling the synthesis of diverse compound libraries based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Trifluoromethyl Pyrimidine

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Hydroxy-4-(trifluoromethyl)pyrimidine is anticipated to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the hydroxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the pyrimidine nitrogen atoms.

The spectrum would likely show two doublets in the aromatic region, corresponding to the coupled protons on the pyrimidine ring. The proton at the C5 position is expected to appear at a higher chemical shift (further downfield) compared to the proton at the C6 position due to the deshielding effect of the adjacent trifluoromethyl group. The coupling between these two protons would result in a characteristic doublet-of-doublets or two distinct doublets. Additionally, a broad singlet corresponding to the hydroxyl proton (or N-H proton in the tautomeric amide form) is expected, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~5.0 | H-6 |

| ~7.0 | d | ~5.0 | H-5 |

| ~11.5 | br s | - | OH/NH |

Note: Predicted data based on analysis of similar structures and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the four distinct carbon atoms of the pyrimidine ring and the carbon of the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~165 | s | - | C2 |

| ~155 | q | ~35 | C4 |

| ~150 | s | - | C6 |

| ~120 | q | ~275 | CF₃ |

| ~110 | d | - | C5 |

Note: Predicted data based on analysis of similar structures, such as 2-(trifluoromethyl)benzonitrile (B1294956) rsc.org and other fluorinated pyrimidines, and general principles of NMR spectroscopy.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of the electronic environment of the CF₃ group attached to a pyrimidine ring. Based on data for similar compounds like 2-(trifluoromethyl)pyridine, the chemical shift is anticipated to be in the region of -60 to -70 ppm relative to a standard such as CCl₃F. rsc.orgspectrabase.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-65 | s | CF₃ |

Note: Predicted data based on analysis of similar structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR) FT-IR, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ufl.edubruker.com

Fourier-Transform Infrared Spectroscopy (FT-IR)

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrations include the O-H or N-H stretching of the hydroxy/amido group, C-H stretching of the pyrimidine ring, C=O stretching (in the keto tautomer), C=C and C=N stretching of the ring, and the characteristic strong absorptions of the C-F bonds in the trifluoromethyl group.

The presence of a broad absorption band in the region of 3400-2800 cm⁻¹ would be indicative of O-H or N-H stretching, often broadened due to hydrogen bonding. A strong band around 1650-1700 cm⁻¹ would suggest the presence of a carbonyl group, supporting the existence of the pyrimidinone tautomer in the solid state. The region between 1600 and 1400 cm⁻¹ will contain bands from the pyrimidine ring's C=C and C=N stretching vibrations. Strong, complex absorption bands are expected in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad, Medium | O-H/N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | C=C/C=N Stretch |

| ~1450 | Medium | C=C/C=N Stretch |

| 1350-1100 | Strong, Complex | C-F Stretch |

Note: Predicted data based on analysis of similar structures, such as 2-hydroxy-4-methyl pyrimidine hydrochloride researchgate.net, and general principles of IR spectroscopy.

Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR)

ATR-IR is a sampling technique that allows for the analysis of solid and liquid samples with minimal preparation. libretexts.org The resulting spectrum is generally comparable to that obtained by traditional transmission FT-IR, although relative peak intensities may vary. For this compound, the ATR-IR spectrum would be expected to display the same characteristic absorption bands as the FT-IR spectrum. This technique is particularly useful for obtaining high-quality spectra of solid powders. nih.gov The key vibrational modes, including the N-H/O-H stretch, C=O stretch, ring vibrations, and the prominent C-F stretches of the trifluoromethyl group, would be readily identifiable. The convenience and high quality of data make ATR-IR a valuable tool for the routine characterization of this compound.

Raman Spectroscopy

The Raman spectrum of this compound is expected to be dominated by several key vibrational modes:

Ring Vibrations: The pyrimidine ring itself will exhibit a series of characteristic stretching and bending vibrations. These typically appear in the 1600-1300 cm⁻¹ region. scirp.org The substitution pattern will influence the exact frequencies of these modes.

C-F Vibrations: The trifluoromethyl group will give rise to strong Raman bands corresponding to C-F stretching and bending modes. The symmetric and asymmetric stretching vibrations of the C-F bonds are expected in the region of 1350-1100 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹. nih.gov In-plane and out-of-plane bending vibrations of the C-H bonds will appear at lower frequencies.

O-H and C-O Vibrations: The hydroxyl group will have a characteristic O-H stretching vibration, which can be broad and located in the 3500-3200 cm⁻¹ region, particularly if involved in hydrogen bonding. The C-O stretching vibration is expected in the 1300-1200 cm⁻¹ range.

It is important to note the potential for tautomerism in this compound, which can exist in equilibrium with its keto form, 4-(trifluoromethyl)pyrimidin-2(1H)-one. This equilibrium can be influenced by the solvent and solid-state packing. wuxibiology.comwikipedia.org The Raman spectrum would reflect the dominant tautomeric form under the experimental conditions. For instance, the presence of a strong C=O stretching band around 1700-1650 cm⁻¹ would indicate a significant population of the keto tautomer. scirp.org

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3500-3200 | Broad, Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (keto form) | 1700-1650 | Strong |

| Pyrimidine Ring Stretch | 1600-1300 | Strong |

| C-F Stretch | 1350-1100 | Strong |

| C-O Stretch (enol form) | 1300-1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The predicted monoisotopic mass of this compound (C₅H₃F₃N₂O) is 164.01974 Da. uni.lu In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at this m/z value. Due to the presence of isotopes, particularly ¹³C, an [M+1]⁺ peak of lower intensity would also be expected.

Fragmentation of the molecular ion provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the stability of the pyrimidine ring and the nature of its substituents. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of substituent groups and the rupture of the heterocyclic ring. researchgate.netlibretexts.org The trifluoromethyl group is a highly stable moiety and its loss as a radical (•CF₃) or as part of a larger neutral fragment is a likely fragmentation pathway.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.02702 | 125.9 |

| [M+Na]⁺ | 187.00896 | 136.5 |

| [M-H]⁻ | 163.01246 | 122.3 |

| [M]⁺ | 164.01919 | 120.5 |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of related pyrimidine structures allows for predictions about its solid-state conformation. mdpi.comnih.govresearchgate.net

It is highly probable that in the solid state, this compound exists predominantly in its keto-enol tautomeric form, specifically as 4-(trifluoromethyl)pyrimidin-2(1H)-one. This is a common feature for 2-hydroxypyrimidines. researchgate.netnih.gov The crystal structure would likely be stabilized by intermolecular hydrogen bonds. For instance, N-H···O or O-H···N hydrogen bonds could form between adjacent molecules, leading to the formation of dimers or extended chains. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of aromatic heterocyclic compounds. nih.govlibretexts.orgopenstax.org

The pyrimidine ring contains both π electrons and non-bonding (n) electrons on the nitrogen atoms. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), are expected to occur at shorter wavelengths (higher energy). The n → π* transitions are generally of lower intensity and appear at longer wavelengths (lower energy).

In different solvents, the position of the absorption maxima can shift. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. Conversely, for π → π* transitions, a bathochromic shift is often observed with increasing solvent polarity. nih.gov The tautomeric equilibrium between the hydroxy and keto forms will also significantly impact the UV-Vis spectrum, as the two forms have different chromophores. wuxibiology.com

Table 3: Expected Electronic Transitions for this compound

| Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-280 | High |

| n → π | 280-350 | Low |

Pharmacological Research and Biological Activity Profiling of 2 Hydroxy 4 Trifluoromethyl Pyrimidine and Its Derivatives

Mechanism of Action Studies

The therapeutic potential of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives is rooted in their diverse mechanisms of action, which involve interactions with specific enzymes and receptors, as well as the modulation of critical cellular pathways.

Enzyme and Receptor Interaction Profiling

Derivatives of this compound have been shown to interact with and inhibit various enzymes and receptors, which is central to their biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating passage through cell membranes and influencing interactions with molecular targets. plos.org

One of the key areas of investigation is their role as kinase inhibitors. For instance, certain 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. tandfonline.com Fused pyrimidine (B1678525) systems are particularly effective in inhibiting EGFR activity in cancer cells. nih.govfrontiersin.org The pyrimidine system is considered a bioisostere to the purine (B94841) analog of ATP, allowing it to bind to the ATP site of EGFR and inhibit its downstream signaling, which is crucial for cellular proliferation and survival. nih.govfrontiersin.org

Another significant target is the Werner syndrome helicase (WRN), a multifunctional enzyme involved in DNA repair. nih.gov Recent studies have identified 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of WRN helicase activity. nih.gov These compounds exhibit specificity for WRN over other human RecQ family members and act as ATP competitors. nih.gov

Furthermore, pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain. nih.govnih.gov The ability of these compounds to selectively inhibit COX-2 over COX-1 is a key area of research for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects. nih.gov

Table 1: Enzyme and Receptor Interaction Profiling of this compound Derivatives

| Derivative/Compound | Target Enzyme/Receptor | Activity/Inhibition | IC₅₀/EC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) | EGFR kinase | Inhibition | 0.091 µM | tandfonline.com |

| 2-((4-(4-ethylphenoxy)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide | EGFR | Inhibition | - | bohrium.com |

| H3B-968 | WRN helicase | Covalent Inhibition | ~10 nM | nih.gov |

| H3B-960 | WRN helicase | Covalent Inhibition | 22 nM | nih.gov |

| Pyrimidine derivatives L1 and L2 | COX-2 | Selective Inhibition | Comparable to meloxicam | nih.govnih.gov |

| Thiazolo[4,5-d]pyrimidine derivatives | PI3K | Inhibition | - | nih.gov |

| Polysubstituted pyrimidine derivatives (XXId and XXIe) | USP7 | Inhibition | - | bohrium.com |

Cellular Pathway Modulation

The anticancer properties of this compound derivatives are often linked to their ability to modulate key cellular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).

Several studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example, a novel 5-trifluoromethylpyrimidine derivative, compound 9u, was found to induce early apoptosis in A549 lung cancer cells. tandfonline.com Similarly, another trifluoromethyl-substituted pyrimidine derivative, compound 17v, induced apoptosis in H1975 lung cancer cells by increasing the expression of pro-apoptotic proteins like Bax and p53, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

In addition to apoptosis, these derivatives can also affect the cell cycle. Compound 17v was shown to arrest the cell cycle at the G2/M phase in H1975 cells. nih.gov Cell cycle arrest prevents cancer cells from proliferating and can lead to their eventual death.

The modulation of signaling pathways is another crucial aspect of their mechanism. Some 2-amino-4-aryl-pyrimidine derivatives of ursolic acid have been shown to simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are critical for cancer cell survival and proliferation. researchgate.net Molecular docking studies have suggested that MEK1 kinase could be a potential target for these compounds. researchgate.net

Anticancer and Antiproliferative Investigations

The anticancer potential of this compound and its derivatives is one of the most extensively studied areas. The trifluoromethyl group is a common feature in many anticancer drugs, as it can enhance the pharmacological properties of the molecule. nih.gov

Numerous studies have reported the in vitro cytotoxicity of these derivatives against a variety of human cancer cell lines. For instance, a series of 5-trifluoromethylpyrimidine derivatives demonstrated excellent antitumor activities against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cells. tandfonline.com Specifically, compound 9u showed IC₅₀ values of 0.35 µM, 3.24 µM, and 5.12 µM against these cell lines, respectively. tandfonline.com

Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, showing promise as potential therapeutic agents. nih.gov Similarly, polysubstituted pyrimidine derivatives have shown moderate to good anti-proliferative activities, with some compounds exhibiting better efficacy against PC-3 cells than the standard chemotherapeutic agent 5-fluorouracil. bohrium.com

The development of resistance to existing cancer therapies is a major challenge. Fused pyrimidine systems are being explored as next-generation EGFR inhibitors to overcome resistance mechanisms. nih.govfrontiersin.org

Table 2: Anticancer and Antiproliferative Activity of this compound Derivatives

| Derivative/Compound | Cancer Cell Line | Activity | IC₅₀ Value | Reference(s) |

|---|---|---|---|---|

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) | A549 (Lung) | Antiproliferative | 0.35 µM | tandfonline.com |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) | MCF-7 (Breast) | Antiproliferative | 3.24 µM | tandfonline.com |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (Compound 9u) | PC-3 (Prostate) | Antiproliferative | 5.12 µM | tandfonline.com |

| Trifluoromethyl-substituted pyrimidine derivative (Compound 17v) | H1975 (Lung) | Antiproliferative | 2.27 µM | nih.govnih.gov |

| Polysubstituted pyrimidine derivative (XXId) | PC-3 (Prostate) | Antiproliferative | 4.42 µmol L⁻¹ | bohrium.com |

| Polysubstituted pyrimidine derivative (XXIe) | PC-3 (Prostate) | Antiproliferative | 4.85 µmol L⁻¹ | bohrium.com |

| 2-((4-(4-ethylphenoxy)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-((4-ethylphenyl)carbamoyl)acetamide | MGC-803 (Gastric) | Antiproliferative | 2.51 µmol L⁻¹ | bohrium.com |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | MCF-7 (Breast) | Cytotoxic | 0.48 µM | researchgate.net |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (Compound 7b) | HeLa (Cervical) | Cytotoxic | 0.74 µM | researchgate.net |

Antimicrobial and Antifungal Efficacy Studies

Derivatives of this compound have also demonstrated significant potential as antimicrobial and antifungal agents. The development of new agents in this area is crucial due to the rise of drug-resistant pathogens.

In the realm of antifungal research, novel trifluoromethyl pyrimidine derivatives containing an amide moiety have shown good in vitro activity against a range of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricularia oryzae, and Sclerotinia sclerotiorum. frontiersin.org Some of these compounds exhibited efficacy equal to or even better than the commercial fungicide tebuconazole. frontiersin.org Another study highlighted a pyrimidine derivative containing an amide moiety, which showed excellent antifungal activity against Phomopsis sp. with an EC₅₀ value of 10.5 µg/ml, superior to the control fungicide Pyrimethanil. nih.gov

Furthermore, a series of new pyrimidine derivatives were synthesized and showed fungicidal activities against fourteen phytopathogenic fungi. nih.gov Some of these compounds were found to be more potent than the control fungicides used in the study. nih.gov

In terms of antibacterial activity, certain 4-trifluoromethyl bithiazole analogues have been identified as broad-spectrum antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria. figshare.com Additionally, a series of [4-Hydroxy-2-Thioxo-4-Trifluoromethyl-Hexahydro-Pyrimidin-5-yl]-p-Tolyl-Methanone derivatives were synthesized and showed promising antibacterial and antifungal activity in vitro. nih.gov

Studies on Specific Biological Targets

Lipoxygenase Inhibition Studies

Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov Inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a key strategy for developing anti-inflammatory drugs. nih.govnih.gov While direct studies on this compound as a lipoxygenase inhibitor are not extensively documented, the broader class of pyrimidine derivatives has shown promise.

Recent research has focused on hybrid molecules incorporating the pyrimidine scaffold. For instance, a series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were designed and synthesized as potential antioxidant and anti-inflammatory agents. sci-hub.se Within this series, certain compounds emerged as highly potent lipoxygenase inhibitors, with one derivative demonstrating an IC50 value as low as 1.1 μM. sci-hub.se These findings underscore the potential of the pyrimidine core as a platform for developing effective LOX inhibitors. sci-hub.se The anti-inflammatory activity of such compounds is often linked to their ability to scavenge free radicals and inhibit pro-oxidative enzymes like lipoxygenase. nih.gov Although the specific contribution of a trifluoromethyl group at the 4-position of the pyrimidine ring in this context has yet to be fully elucidated, its strong electron-withdrawing nature could significantly influence the molecule's interaction with the enzyme's active site.

Sphingosine Phosphate Receptor Selective Allosteric Agonism

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that regulate numerous physiological processes, including immune cell trafficking, making them important targets for autoimmune diseases. tandfonline.comfrontiersin.org Modulators of these receptors, particularly S1P receptor 2 (S1PR2), have been a focus of drug discovery.

Notably, in a high-throughput screening campaign to identify novel S1PR2 activators, a compound with a structure closely related to this compound demonstrated significant activity. tandfonline.com Specifically, 5-(trifluoromethyl)pyridin-2-one , a structural analog, was found to be a slightly more potent S1PR2 agonist than the initial hit compound from the screen. tandfonline.com This finding strongly suggests that the trifluoromethyl-substituted hydroxypyridine/pyrimidine scaffold is a viable starting point for developing selective S1PR2 agonists. Further optimization of related structures has led to the development of selective allosteric agonists for S1PR2, such as CYM-5520, which has an EC50 of 0.48 μM. tandfonline.com

Research into S1PR2 antagonists has also highlighted the utility of the trifluoromethyl-substituted pyridine (B92270) core. frontiersin.org For example, a potent and selective S1P2 antagonist, GLPG2938, features a 2-ethoxy-6-(trifluoromethyl)-4-pyridyl group, demonstrating the value of this motif in achieving high-affinity binding to S1P receptors. frontiersin.org

Kinase Inhibition Assays

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. The trifluoromethylpyrimidine scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.

Derivatives of 5-trifluoromethylpyrimidine have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.netnih.gov A study detailing the design and synthesis of a new series of these derivatives reported that many of the compounds exhibited excellent antitumor activities. researchgate.net For example, compound 9u from this series showed potent inhibition against EGFR kinase with an IC50 value of 0.091 μM and significant antiproliferative activity against A549, MCF-7, and PC-3 tumor cells. researchgate.net The structure-activity relationship (SAR) studies in this class of compounds highlight the importance of the trifluoromethylpyrimidine core in binding to the ATP pocket of the kinase. nih.govnih.gov

Beyond EGFR, trifluoromethylpyrimidine-based compounds have been developed as potent inhibitors of Proline-rich Tyrosine Kinase 2 (PYK2), a non-receptor tyrosine kinase involved in osteoporosis. nih.govmdpi.com A medicinal chemistry campaign successfully transformed a series of compounds into potent PYK2 inhibitors with 10- to 20-fold selectivity against the related Focal Adhesion Kinase (FAK). nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives bearing a trifluoromethylphenyl group have been identified as multikinase inhibitors, potently targeting FLT3 and VEGFR2, which are implicated in acute myeloid leukemia (AML). frontiersin.org

Table 1: Inhibitory Activity of Selected 5-Trifluoromethylpyrimidine Derivatives against EGFR and Cancer Cell Lines

| Compound ID | EGFR Kinase IC50 (μM) researchgate.net | A549 Cell Line IC50 (μM) researchgate.net | MCF-7 Cell Line IC50 (μM) researchgate.net | PC-3 Cell Line IC50 (μM) researchgate.net |

|---|---|---|---|---|

| 9a | 0.12 | 0.58 | 5.34 | 7.11 |

| 9d | 0.23 | 0.76 | 6.12 | 8.24 |

| 9j | 0.11 | 0.49 | 4.13 | 6.89 |

| 9s | 0.10 | 0.41 | 3.65 | 5.87 |

| 9u | 0.091 | 0.35 | 3.24 | 5.12 |

Targeting Bacterial Receptors (e.g., PqsR)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors. The Pseudomonas aeruginosa quinolone signal (pqs) system and its transcriptional regulator, PqsR, are key targets for the development of anti-virulence agents to combat pathogenic infections.

While a variety of chemical scaffolds, such as quinazolinones and chromones, have been explored as PqsR antagonists, the investigation of pyrimidine-based inhibitors, specifically those containing a trifluoromethyl group, is not well-documented in the current literature. Research has primarily focused on compounds that mimic the natural PqsR ligands, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor HHQ. The development of potent PqsR antagonists has been achieved with scaffolds like 1,2,4-triazino[5,6-b]indole-3-thio acetamides, with some compounds reaching low micromolar IC50 values. Although pyrimidine derivatives have been successfully developed as antagonists for other receptors, such as the P2Y14 receptor, their potential as PqsR inhibitors remains a largely unexplored area for future research.

Impact of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF3) group is one of the most important substituents in modern drug discovery due to its unique electronic properties, which profoundly influence a molecule's biological profile.

Enhancement of Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, and ability to cross cell membranes. The incorporation of a trifluoromethyl group generally increases a molecule's lipophilicity. This is attributed to the hydrophobic nature of the fluorine atoms. For example, replacing a methyl group (CH3) with a trifluoromethyl group (CF3) on a pyridine ring has been shown to significantly increase the measured lipophilicity (logD 7.4 value).

This enhanced lipophilicity can lead to improved membrane permeability, allowing drug molecules to more easily pass through lipid bilayers and reach their intracellular targets. researchgate.net The trifluoromethyl group's ability to increase lipophilicity is a well-established strategy used to optimize the pharmacokinetic properties of drug candidates. researchgate.net

Improvement of Metabolic Stability

A major challenge in drug development is overcoming metabolic degradation by enzymes, primarily cytochrome P450s. The trifluoromethyl group is exceptionally stable and resistant to enzymatic metabolism due to the high strength of the carbon-fluorine bond. researchgate.net A common strategy in medicinal chemistry is to replace a metabolically labile group, such as a methyl (CH3) or methoxy (B1213986) (OCH3) group, with a CF3 group. This "metabolic blocking" strategy can prevent enzymatic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound.

For example, studies on pyrimidine-based kinase inhibitors have shown that strategic modifications, including the introduction of a trifluoromethyl group, can lead to derivatives with improved stability in human liver microsomes (HLM). nih.gov This enhanced stability reduces the rate of drug clearance, leading to a better pharmacokinetic profile and potentially a lower required dose. researchgate.net

Influence on Target Binding Affinity and Selectivity

The binding affinity and selectivity of a compound for its biological target are critical determinants of its therapeutic potential. For derivatives of this compound, these properties are intricately linked to the nature and position of substituents on the pyrimidine ring.

The trifluoromethyl (-CF3) group at the 4-position is a powerful electron-withdrawing group that can influence the electronic environment of the entire pyrimidine ring, thereby affecting its interactions with molecular targets. This group can enhance binding affinity through various non-covalent interactions, including hydrophobic interactions with specific pockets in an enzyme or receptor.

In the context of anticancer research, derivatives of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) have been investigated as potential inhibitors of Werner (WRN) helicase, a promising target in microsatellite instability-high (MSI-H) cancers. The pyrimidine core in these derivatives is crucial for their interaction with the target. While specific binding data for the 2-hydroxy parent compound is not detailed, studies on 2-amino derivatives suggest that the pyrimidine ring can form key hydrogen bonds within the active site of the kinase. nih.gov

Furthermore, the hydroxyl group at the 2-position of the parent compound, which exists in tautomeric equilibrium with its keto form (2-trifluoromethyl-pyrimidin-4-one), can act as both a hydrogen bond donor and acceptor. fishersci.ca This duality is a significant factor in its potential binding modes. In derivatives where this position is modified, the nature of the substituent dictates the binding interactions. For example, replacing the hydroxyl with an amino group, as seen in many studied derivatives, introduces a different set of hydrogen bonding capabilities that can alter target affinity and selectivity. chemimpex.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. tsijournals.com For derivatives based on the 4-(trifluoromethyl)pyrimidine (B162611) core, several studies have elucidated key structural features that modulate their pharmacological effects, particularly in the realms of anticancer and antifungal activities.

A notable study focused on the design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential antiproliferative agents targeting WRN helicase. The SAR exploration revealed that modifications at the 2-amino position significantly impacted the inhibitory activity against MSI-H cancer cell lines. The introduction of various substituted phenyl groups at this position led to a range of potencies, highlighting the importance of this region for target engagement. nih.gov

For example, compound 11g from this study, which incorporates a specific substituted aniline (B41778) moiety at the 2-position, demonstrated excellent cellular selectivity with IC50 values of 1.52 µM and 1.72 µM against HCT116 and LNCaP (MSI-H) cell lines, respectively. In contrast, its activity against MSS cell lines (SW620 and PC3) was lower, with IC50 values of 4.24 µM and 2.78 µM, respectively. This indicates that the nature of the substituent on the 2-amino group is a critical determinant of both potency and selectivity. nih.gov

The following table summarizes the antiproliferative activity of selected 2-amino-4-(trifluoromethyl)pyrimidine derivatives from this study:

| Compound | R Group (at 2-amino position) | HCT116 (MSI-H) IC50 (µM) | LNCaP (MSI-H) IC50 (µM) | SW620 (MSS) IC50 (µM) | PC3 (MSS) IC50 (µM) |

| 11c | Substituted Phenyl | - | - | - | - |

| 11f | Substituted Phenyl | - | - | - | - |

| 11g | Specific Substituted Aniline | 1.52 | 1.72 | 4.24 | 2.78 |

| 11h | Substituted Phenyl | 2.22 | 1.6 | 2.37 | 3.21 |

| 11l | Substituted Phenyl | - | - | - | - |

| Data derived from a study on WRN helicase inhibitors. The exact substitutions for compounds 11c, 11f, and 11l were not detailed in the provided search results. nih.gov |

In the area of antifungal research, derivatives of trifluoromethyl pyrimidine have also been synthesized and evaluated. A study involving novel trifluoromethyl pyrimidine derivatives bearing an amide moiety demonstrated good in vitro antifungal activities against a panel of fungal strains. The SAR from this research indicated that the type of substituent on the amide nitrogen played a crucial role in the antifungal potency. For instance, certain derivatives showed excellent activity against Botrytis cinerea, with inhibition rates comparable or superior to the commercial fungicide tebuconazole. This suggests that the combination of the trifluoromethyl-pyrimidine core and a properly selected amide side chain is beneficial for antifungal activity.

While the primary focus of available research is on derivatives, these SAR studies provide valuable insights into the chemical space around the this compound scaffold. They underscore the importance of the trifluoromethyl group for general activity and highlight the 2-position as a key site for modification to modulate potency and selectivity against various biological targets. Future research could build upon these findings to explore the therapeutic potential of this class of compounds further.

Applications and Advanced Research Trajectories for 2 Hydroxy 4 Trifluoromethyl Pyrimidine

Role as a Key Intermediate in Pharmaceutical Synthesis

2-Hydroxy-4-(trifluoromethyl)pyrimidine is a versatile precursor in the creation of complex pharmaceutical agents. The hydroxyl group at the 2-position can be readily converted into a more reactive leaving group, such as a chloride, which facilitates nucleophilic substitution reactions. This reactivity is fundamental to its role in building the core structures of novel drug molecules. A common synthetic strategy involves the chlorination of this compound to yield 2-chloro-4-(trifluoromethyl)pyrimidine, a highly valuable intermediate for further elaboration. guidechem.com

The 4-(trifluoromethyl)pyrimidine (B162611) scaffold is a key component in the design of targeted therapies. One significant area of research is the development of inhibitors for Glycogen Synthase Kinase 3β (GSK3β), an enzyme implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. guidechem.com The intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine, derived from its 2-hydroxy counterpart, is used to synthesize 4-(Trifluoromethyl)pyrimidin-2-amine (TFPA). This amine is a crucial building block for creating potent GSK3β inhibitors, highlighting the compound's role in the pursuit of treatments for complex neurological disorders. guidechem.com

The pyrimidine (B1678525) nucleus is a well-established pharmacophore in anti-inflammatory drug design. Specifically, derivatives of 4-(trifluoromethyl)pyrimidine have been investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in inflammatory conditions and various cancers. mdpi.comrsc.org Research has led to the design of novel fluorescent COX-2 inhibitors based on a 4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine scaffold. One such compound demonstrated significant selective COX-2 inhibition with an IC₅₀ value of 1.8 μM, underscoring the potential of this chemical class in developing targeted anti-inflammatory agents. rsc.org

In the realm of antiviral research, pyrimidine derivatives are foundational to many therapeutic agents, including the antiherpetic drug Trifluorothymidine. mdpi.com While direct synthesis from this compound is not always the primary route, the structural motif is recognized for its contribution to antiviral activity. The incorporation of trifluoromethyl groups into nucleoside analogues, for instance, is a known strategy to enhance antiviral properties. mdpi.com The broader class of 4-trifluoromethyl pyrimidines has also been associated with the development of anti-HIV-1 agents. mdpi.com

| Compound Class/Derivative | Therapeutic Target | Key Research Finding |

| 4-(Trifluoromethyl)pyrimidin-2-amine Derivatives | Glycogen Synthase Kinase 3β (GSK3β) | Serves as a key building block for inhibitors aimed at treating neurodegenerative diseases like Alzheimer's. guidechem.com |

| 4-[4-(Methylsulfonyl)phenyl]-6-(trifluoromethyl)-pyrimidin-2-amine Derivatives | Cyclooxygenase-2 (COX-2) | A novel derivative showed potent and selective COX-2 inhibition with an IC₅₀ of 1.8 μM, demonstrating its potential as an anti-inflammatory agent. rsc.org |

| 2-amino-4-phenyl-6-trifluoromethyl pyrimidines | HIV-1 | This class of compounds has been identified as potential anti-HIV-1 agents. mdpi.com |

Contributions to Agrochemical Development

The trifluoromethyl-pyrimidine moiety is a privileged structure in modern agrochemicals, conferring enhanced efficacy and stability. This compound serves as a valuable starting point for the synthesis of active ingredients used in insecticides, herbicides, and fungicides, addressing the critical need for effective and innovative crop protection solutions. mdpi.com

Derivatives of trifluoromethyl pyrimidine have demonstrated notable insecticidal properties. Research has shown that compounds incorporating this scaffold exhibit moderate activity against significant agricultural pests such as the armyworm (Mythimna separata) and the fall armyworm (Spodoptera frugiperda). researchgate.net The development of novel insecticides like Benzpyrimoxan, which features a pyrimidine derivative structure, highlights the ongoing innovation in this area. researchgate.net Furthermore, the complex mesoionic insecticide Triflumezopyrim incorporates a trifluoromethylphenyl-pyrido-pyrimidinium structure, showcasing the versatility of this chemical family in creating potent solutions for controlling sucking pests. google.com

While many prominent herbicides in this class are based on a trifluoromethylpyridine (B92270) ring, such as Pyroxsulam, the underlying principle of using a nitrogen-containing heterocycle with a trifluoromethyl group is well-established. nih.gov Research has also extended into pyrimidine-based structures. For example, triazolopyrimidine-2-sulfonamide belongs to a group of herbicides that function as acetohydroxyacid synthase (AHAS) or acetolactate synthase (ALS) inhibitors, a critical enzyme in plant amino acid synthesis. nih.govnih.gov A patent has also described the use of 5-(trifluoromethyl)pyrimidine-2,4-dione in herbicidal compositions, indicating the direct application of the trifluoromethyl-pyrimidine core in weed management technologies. google.com

The application of this compound derivatives in fungicides is a particularly active area of research. Studies have demonstrated that 4-phenyl-6-trifluoromethyl-2-aminopyrimidines possess excellent fungicidal activity against Botrytis cinerea, a fungus responsible for grey mold disease in many crops. mdpi.com In a separate line of research, novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated. One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed outstanding activity against Phomopsis sp., a fungus causing kiwifruit soft rot, with an EC₅₀ value of 10.5 µg/mL, which was superior to the commercial fungicide Pyrimethanil. nih.gov Additionally, the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives has yielded compounds with significant fungicidal effects against a range of plant pathogens. frontiersin.org

| Agrochemical Class | Target Pest/Weed/Fungus | Mode of Action / Key Finding |

| Insecticides | ||

| Trifluoromethyl Pyrimidine Derivatives | Mythimna separata, Spodoptera frugiperda | Demonstrated moderate insecticidal activities in laboratory bioassays. researchgate.net |

| Triflumezopyrim | Sucking Pests (e.g., planthoppers) | A mesoionic insecticide acting on the nervous system. google.com |

| Herbicides | ||

| Triazolopyrimidine Sulfonamides | Broad-leaf Weeds | Inhibit the acetolactate synthase (ALS) enzyme in plants. nih.govnih.gov |

| 5-(trifluoromethyl)pyrimidine-2,4-dione | Weeds | Included as an active component in patented herbicidal compositions. google.com |

| Fungicides | ||

| 4-phenyl-6-trifluoromethyl-2-aminopyrimidines | Botrytis cinerea (Grey Mold) | Compounds showed excellent fungicidal activity against this common plant pathogen. mdpi.com |

| Pyrimidine-Amide Derivatives | Phomopsis sp. | A derivative (5o) exhibited an EC₅₀ of 10.5 µg/mL, outperforming a commercial standard. nih.gov |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidines | Various Botrytis cinerea strains | Novel compounds showed significant antifungal activity, identifying them as potential lead structures. frontiersin.org |

Emerging Applications in Materials Science

The unique molecular architecture of this compound, characterized by the electron-withdrawing trifluoromethyl group and the hydrogen bonding capabilities of the hydroxypyrimidine core, positions it as a promising precursor for the development of advanced materials. While its direct application in materials science is an emerging field, its structural motifs are integral to many functional organic molecules. nih.govnih.gov

Functional Material Development

This compound serves as a versatile building block in the synthesis of more complex functional materials. The trifluoromethyl group is known to enhance key properties such as thermal stability, solubility in organic solvents, and electrochemical stability. These characteristics are highly desirable in the creation of robust materials for various applications.

The pyrimidine core, with its nitrogen atoms, offers sites for further chemical modification, allowing for the tuning of electronic and photophysical properties. This adaptability makes it a valuable component in the design of materials with tailored functionalities, including but not limited to, sensors, catalysts, and smart materials. The development of trifluoromethoxylated pyridines and pyrimidines as synthetic building blocks has expanded the toolbox for creating novel functional molecules for the pharmaceutical, agrochemical, and materials science sectors. nih.gov

Integration into Organic Optoelectronic Materials

In the realm of organic optoelectronics, which includes devices like Organic Light-Emitting Diodes (OLEDs), the electronic properties of materials are paramount. Pyrimidine derivatives are of significant interest due to their electron-deficient nature, which facilitates electron transport. The incorporation of a trifluoromethyl group further enhances this electron-accepting capability, a crucial factor for efficient charge injection and transport in electronic devices.

While direct integration of this compound into optoelectronic devices has not been extensively reported, its derivatives are being explored. The general class of trifluoromethylpyridines has been recognized for its importance in developing active ingredients for functional materials. researchgate.net The synthesis of photoactive compounds is a key area of research, with applications in fluorescent probes and photosensitizers. mdpi.com The foundational structure of this compound makes it a candidate for the synthesis of novel emitters or host materials in OLEDs.

Below is a data table summarizing the typical roles of molecular components in organic electronic materials, highlighting the potential contributions of the this compound scaffold.

| Molecular Component | Function in Organic Electronics | Potential Contribution of this compound Scaffold |

| Pyrimidine Core | Electron Transport | The nitrogen-containing heterocyclic ring can facilitate the movement of electrons. |

| Trifluoromethyl Group | Enhanced Electron Affinity, Improved Stability | Increases the electron-accepting nature of the molecule and can improve the material's resistance to degradation. |

| Hydroxy Group | Hydrogen Bonding, Solubility, Potential Ligand Site | Can influence molecular packing in the solid state and solubility during processing. It also provides a site for coordination with metal ions. |

Research in Advanced Polymer Chemistry

In advanced polymer chemistry, monomers with specific functional groups are sought after to create polymers with specialized properties. The hydroxy group of this compound can be utilized for polymerization reactions, such as polycondensation, to incorporate the trifluoromethyl-pyrimidine moiety into a polymer backbone.

The introduction of this compound into a polymer chain could impart several desirable characteristics:

Increased Thermal Stability: The strong carbon-fluorine bonds in the trifluoromethyl group can enhance the thermal resistance of the polymer.

Modified Solubility: The fluorine content can alter the polymer's solubility, making it suitable for specific processing techniques.

Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, which is advantageous for microelectronics applications.

Research into trifluoromethyl-containing polymers is an active area, and while specific studies on the polymerization of this compound are not widely documented, its potential as a monomer or a precursor to functional monomers is significant.

Chelation Studies and Metal Complex Formation

The ability of a molecule to bind with metal ions, a process known as chelation, is fundamental to various scientific and industrial applications, including catalysis, sensing, and biomedical sciences. The structure of this compound, featuring a hydroxyl group and nitrogen atoms within the pyrimidine ring, suggests its potential as a chelating agent to form stable metal complexes.

The deprotonated form of this compound, 4-(trifluoromethyl)pyrimidin-2-olate, can act as a ligand, coordinating with metal ions through its oxygen and/or nitrogen atoms. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

While extensive studies on the chelation behavior of this specific compound are not widely available in the literature, research on similar pyrimidinolate ligands provides insights into its potential coordination chemistry. For instance, coordination frameworks containing the pyrimidin-4-olate ligand with zinc(II) and nickel(II) have been synthesized and characterized. nih.gov These studies reveal that the pyrimidinolate ligand can act in various coordination modes, including N,N'- and N,O-exo-bidentate forms. nih.gov

The presence of the trifluoromethyl group can influence the electronic properties of the pyrimidine ring, which in turn can affect the stability and structure of the resulting metal complexes. The electron-withdrawing nature of the CF3 group would likely decrease the basicity of the nitrogen atoms, potentially influencing the ligand's binding affinity for different metal ions.

The table below outlines the potential coordination sites of the 4-(trifluoromethyl)pyrimidin-2-olate ligand and the types of metal complexes that could be formed.

| Potential Coordination Site | Description | Possible Type of Metal Complex |

| Oxygen Atom (from deprotonated hydroxyl group) | The negatively charged oxygen is a strong donor site. | Can form simple metal-oxygen bonds. |

| Nitrogen Atoms (in the pyrimidine ring) | The lone pair of electrons on the nitrogen atoms can coordinate with metal ions. | Can act as a monodentate or bidentate ligand, forming chelate rings. |

| Combined O and N Coordination | The ligand can bind to a metal ion through both the oxygen and a nitrogen atom. | Forms a stable chelate structure, enhancing the complex's stability. |

Further research is necessary to fully explore the chelation properties of this compound and to synthesize and characterize its metal complexes. Such studies could lead to the development of new catalysts, magnetic materials, or luminescent compounds.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4-(trifluoromethyl)pyrimidine, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions using trifluoromethyl-containing precursors. For example, brominated intermediates (e.g., 4-(trifluoromethyl)pyrimidines) can undergo nucleophilic substitution with hydroxyl groups under controlled pH conditions . Key purification techniques include:

- Recrystallization : Using acetone or methanol to achieve >97% purity (GC analysis) .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for isolating intermediates .

- Neutralization Titration : To verify hydroxyl group content and eliminate acidic/byproduct impurities .

| Synthetic Condition | Yield | Purity (GC) |

|---|---|---|

| Room temperature, 24h | 65% | 95% |

| Reflux, 12h | 78% | 97% |

Q. How should researchers safely handle this compound in the laboratory?

The compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Mitigation strategies include:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats .

- Ventilation : Use fume hoods during weighing or solvent-based reactions .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .

Q. What analytical methods are recommended for structural confirmation?

- NMR Spectroscopy : Confirm the presence of the hydroxyl group (δ 10-12 ppm) and trifluoromethyl substituent (δ 110-120 ppm in NMR) .

- HPLC : Monitor purity (>97%) with a C18 column and methanol/water mobile phase .

- Melting Point Analysis : Reported ranges vary (168–171°C vs. 217–221°C), necessitating calibration with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can structural discrepancies in reported melting points be resolved?

Discrepancies (e.g., 168–171°C vs. 217–221°C) may arise from polymorphism or residual solvents. Researchers should:

Q. What strategies enhance the antitumor activity of trifluoromethyl-pyrimidine derivatives?

Molecular hybridization with bioactive scaffolds (e.g., benzimidazoles) improves efficacy:

- In Vitro Assays : Evaluate IC against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the 5-position to enhance cytotoxicity .

| Derivative | IC (μM) | Target Cell Line |

|---|---|---|

| 2-Hydroxy-4-(CF) | >100 | MCF-7 |

| 5-Nitro-4-(CF) | 12.4 | HepG2 |

Q. How can computational methods aid in predicting reactivity for functionalization?